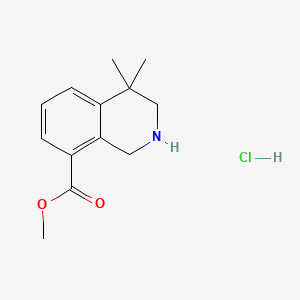
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride” is a compound that belongs to the class of tetrahydroisoquinolines . Tetrahydroisoquinolines are important structural motifs of various natural products and therapeutic lead compounds . They have been the subject of considerable research interest in recent years, particularly for the synthesis of their C (1)-substituted derivatives, which can act as precursors for various alkaloids displaying multifarious biological activities .
Synthesis Analysis
The synthesis of tetrahydroisoquinolines has been explored through various methods. Traditional approaches to the synthesis of C (1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored . Multicomponent reactions (MCRs) are also considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Chemical Reactions Analysis
Tetrahydroisoquinolines undergo various chemical reactions. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted . The use of prefunctionalized N-arylated/protected tetrahydroisoquinoline is indispensable for better reaction performance as otherwise nitrogen of unprotected tetrahydroisoquinoline can undergo oxidation .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride and its derivatives are significant in the synthesis of complex organic compounds. These compounds are synthesized and characterized through various methods, contributing to the exploration of their potential applications in medicinal chemistry and drug design. Studies have illustrated methodologies for preparing such derivatives, with their structures established by X-ray structural analysis, highlighting their relevance in synthetic organic chemistry (Rudenko et al., 2013; Jansa et al., 2006).
Biological Activities
The exploration of the biological activities of derivatives of Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride has been a focal point of research, with some studies revealing moderate adrenergic blocking and sympatholytic activities. This indicates potential applications in the development of treatments for conditions involving the adrenergic system (Aghekyan et al., 2017).
Synthetic Methodologies
Research into the synthetic methodologies of tetrahydroisoquinoline derivatives has been extensive. This includes the development of novel synthetic routes, such as the Pictet-Spengler synthesis, which is crucial for the formation of tetrahydroisoquinoline cores used in various pharmacological agents. The adaptability of these methodologies to synthesize a broad array of structures underscores the versatility of tetrahydroisoquinoline derivatives in synthetic organic chemistry (Whaley & Govindachari, 2011).
Application in Drug Design
The structural motif of Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride is pivotal in drug design, particularly for targeting neurological disorders and cancer. The synthesis of related compounds, investigating their potential as AMPA receptor antagonists, and evaluating their anticoagulant activity, suggests their utility in designing novel therapeutic agents (Min, 2011; Glushkov et al., 2006).
Propriétés
IUPAC Name |
methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-13(2)8-14-7-10-9(12(15)16-3)5-4-6-11(10)13;/h4-6,14H,7-8H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVSEMFBAGPWBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C(C=CC=C21)C(=O)OC)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745266 |
Source


|
| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride | |
CAS RN |
1203686-89-8 |
Source


|
| Record name | 8-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-4,4-dimethyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203686-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


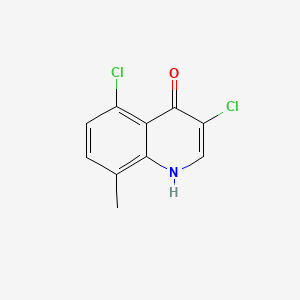
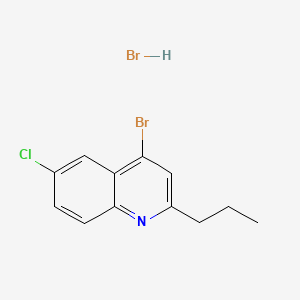
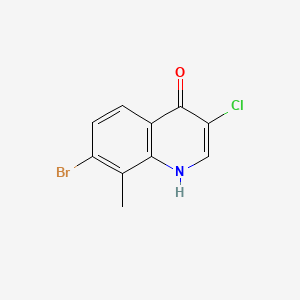

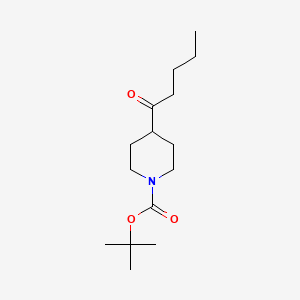
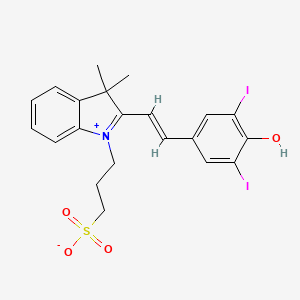
![7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B598813.png)
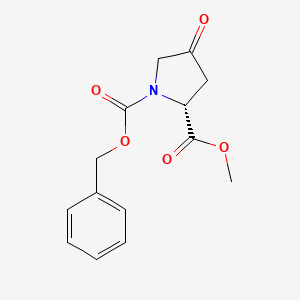
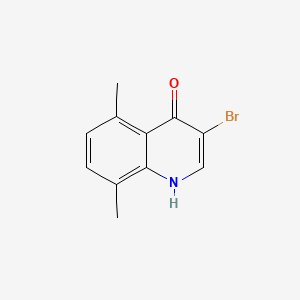
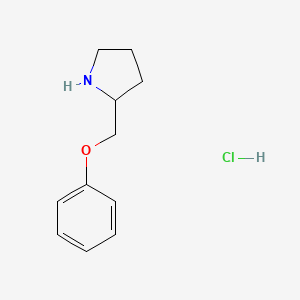

![(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598821.png)
![(2R,5R)-1-{[(2R,5R)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B598822.png)